Catch-relaxing peptide (CARP)
Description
Properties
CAS No. |
111846-40-3 |
|---|---|
Molecular Formula |
C36H67N11O7S2 |
Molecular Weight |
830.122 |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H67N11O7S2/c1-20(2)18-26(29(38)48)45-31(50)23(10-8-14-41-36(39)40)42-33(52)27(19-21(3)4)46-32(51)24(12-16-55-6)43-34(53)28-11-9-15-47(28)35(54)25(13-17-56-7)44-30(49)22(5)37/h20-28H,8-19,37H2,1-7H3,(H2,38,48)(H,42,52)(H,43,53)(H,44,49)(H,45,50)(H,46,51)(H4,39,40,41)/t22-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
MDSPEDDSUQFIEQ-RMIXPHLWSA-N |
SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of catch-relaxing peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of deprotection and coupling reactions . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of catch-relaxing peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Catch-relaxing peptide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Neuroprotection
CARPs have shown promise in various models of neurological disorders:
- Acute CNS Injury : In models of stroke and traumatic brain injury, CARPs have demonstrated protective effects by reducing neuronal death and promoting recovery .
- Chronic Neurodegenerative Disorders : Research indicates that CARPs may be beneficial in managing conditions like Alzheimer's disease and Parkinson's disease due to their ability to protect neurons from degeneration .
Muscle Physiology
In muscle physiology, CARP plays a role in:
- Relaxation Mechanisms : CARP induces relaxation in muscle tissues by modulating calcium currents, which is crucial for understanding muscle function and developing treatments for muscle-related disorders .
Case Study 1: Neuroprotective Effects of CARPs
A study investigated the effects of a specific cationic arginine-rich peptide on neuronal injury models. The results indicated significant neuroprotection against excitotoxicity and oxidative stress. The peptide demonstrated a high percentage of arginine content, enhancing its positive charge and membrane permeability, which contributed to its efficacy in protecting neurons from damage during acute CNS injuries.
| Peptide Name | Peptide Sequence | % Arginine | Net Charge at pH 7 | Neuronal Injury Model |
|---|---|---|---|---|
| R6 | RRRRRR-NH₂ | 100% | +6 | Excitotoxicity |
| TAT | YGRKKRRQRRRG | 50% | +8 | Stroke |
Case Study 2: Muscle Relaxation
Another research project focused on the application of CARP in muscle tissues showed that it effectively decreased calcium currents in snail neurons. This finding suggests potential applications for CARP in treating conditions characterized by excessive muscle contraction or spasticity.
Mechanism of Action
Catch-relaxing peptide exerts its effects by binding to specific receptors on muscle cells, leading to a decrease in calcium permeability of the neuronal membrane . This results in the relaxation of muscle fibers. The peptide also modulates the activity of calcium-activated potassium channels, further contributing to muscle relaxation .
Comparison with Similar Compounds
Muscle Regulation
- CARP : Induces relaxation of catch tension in ABRM by inhibiting sustained contractions. This is critical for energy-efficient shell closure in bivalves .
- FMRFamide : Exerts excitatory effects on molluscan hearts (e.g., increased contraction in Achatina fulica) but inhibitory effects in some species, depending on sequence variations (e.g., SSLFRFamide vs. FLRFamide) .
Cardiac Activity
- CARP : Inhibits heartbeat in Rapana thomasiana (whelk) but has cardioexcitatory effects in nudibranchs, highlighting species-specific roles .
- Myomodulin : Generally cardioexcitatory (e.g., in nudibranchs), contrasting with CARP’s inhibitory role in whelks .
Mechanism of Action
| Peptide | Target Tissue | Signaling Pathway | Key Receptors/Effectors |
|---|---|---|---|
| CARP | ABRM, molluscan heart | Ca²⁺-dependent release; modulates catch state | Unidentified GPCRs |
| FMRFamide | Heart, neurons | Activates Na⁺/Ca²⁺ channels | FMRFamide-gated ion channels |
| MIPs | ABRM | Inhibits ACh-induced contractions | Presynaptic receptors |
Key Findings :
- CARP’s action is Ca²⁺-dependent, as shown in neuromuscular preparations of Mytilus edulis .
- FMRFamide’s excitatory effects are linked to direct ion channel activation, while CARP and MIPs likely act via G-protein-coupled receptors (GPCRs) .
Research Findings and Implications
Evolutionary Divergence : CARP and myomodulin exhibit functional plasticity across species, suggesting adaptive evolution in peptidergic systems .
Therapeutic Potential: CARP’s role in modulating sustained muscle contractions has inspired research into analogs for treating muscle hypertonia or cardiac arrhythmias, though clinical applications remain speculative .
Structural-Activity Relationships: Minor sequence changes (e.g., substitution of Pro-Met in CARP) can drastically alter physiological effects, as seen in RFamide peptides .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | CARP | FMRFamide | MIP I |
|---|---|---|---|
| Molecular Weight (g/mol) | 830.13 | 599.70 | ~650 |
| Isoelectric Point (pI) | 9.5 | 8.2 | 7.8 |
| Solubility | Water | Water | DMSO |
Table 2: Physiological Effects Across Species
| Species | CARP Effect | FMRFamide Effect |
|---|---|---|
| Mytilus edulis | ABRM relaxation | No direct effect |
| Achatina fulica | Not tested | Cardioexcitatory |
| Rapana thomasiana | Cardioinhibitory | Cardioexcitatory |
Q & A
Q. What are the primary physiological roles of CARP in molluscan species, and how can these roles be experimentally validated?
CARP is implicated in regulating muscle relaxation, particularly in bivalve catch muscles and cardiac tissues. Experimental validation involves:
- Isolated heart assays : Monitoring heartbeat intervals and contractility in species like Mytilus or Achatina under CARP perfusion .
- Immunohistochemistry : Mapping CARP-like immunoreactive neurons in the central and peripheral nervous systems of Helix pomatia .
- Electrophysiology : Measuring changes in membrane potentials of target tissues post-CARP application .
Q. How is CARP molecularly characterized, and what techniques are critical for confirming its peptide sequence?
- Peptide isolation : Chromatographic purification from molluscan nervous tissue extracts, followed by mass spectrometry for sequence determination .
- Comparative analysis : Aligning CARP sequences with related peptides (e.g., myomodulin) to identify conserved domains .
Q. What model organisms are most suitable for studying CARP, and why?
- Bivalves (e.g., Mytilus) : Ideal for studying catch muscle physiology due to their unique "catch state" mechanism .
- Gastropods (e.g., Helix pomatia) : Used for neuronal distribution studies via immunolabeling .
- Whelks (e.g., Rapana thomasiana) : Demonstrate CARP's cardioinhibitory effects in isolated heart preparations .
Advanced Research Questions
Q. How do contradictions in CARP’s physiological effects across species inform hypotheses about its evolutionary divergence?
- Case study : CARP inhibits heartbeat in R. thomasiana but has cardioexcitatory effects in nudibranchs. This suggests species-specific receptor interactions or signaling pathways.
- Methodological approach : Conduct cross-species comparative studies using receptor-binding assays and phylogenetic analysis of CARP-related peptides .
Q. What experimental challenges arise when studying CARP’s interaction with other neuropeptides (e.g., FMRFamide), and how can they be addressed?
- Challenge : Overlapping immunoreactivity between CARP and FMRFamide-like peptides in neuronal tissues.
- Solutions :
- Use double-labeling immunofluorescence to distinguish co-localization .
- Apply receptor antagonists to isolate CARP-specific effects in functional assays .
Q. How can researchers ensure data saturation and reliability in qualitative studies on CARP’s neuronal distribution?
- Strategies :
- Member checking : Validate immunohistochemical findings with peer reviews or independent lab replication .
- Triangulation : Combine immunohistochemistry, in situ hybridization, and functional assays to corroborate results .
Q. What methodologies resolve discrepancies between CARP’s in vitro and in vivo effects?
- In vitro : Use isolated tissue preparations to control extracellular environments (e.g., ion concentrations) .
- In vivo : Employ microinjection techniques in intact organisms to observe systemic effects .
- Data integration : Computational modeling to reconcile differences, such as CARP’s dose-dependent biphasic responses .
Methodological and Theoretical Gaps
Q. What are the unresolved questions about CARP’s signaling pathways, and how can CRISPR/Cas9 be applied to investigate them?
- Knowledge gap : CARP’s receptor identity and downstream effectors remain poorly characterized.
- CRISPR approach : Knockout models in molluscs to study phenotypic changes in catch muscle or cardiac function .
Q. How can comparative studies between CARP and vertebrate peptides (e.g., natriuretic peptides) advance evolutionary biology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
